4-[[3-(2-Methylpropyl)phenyl]methyl]piperidine
Description
4-[[3-(2-Methylpropyl)phenyl]methyl]piperidine is a piperidine derivative characterized by a 3-(2-methylpropyl)phenyl group attached to the 4-position of the piperidine ring via a methylene bridge.
Properties
IUPAC Name |
4-[[3-(2-methylpropyl)phenyl]methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-13(2)10-15-4-3-5-16(12-15)11-14-6-8-17-9-7-14/h3-5,12-14,17H,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBMMBKUYHBGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC(=C1)CC2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1714637-02-1 | |
| Record name | 4-{[3-(2-methylpropyl)phenyl]methyl}piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(2-Methylpropyl)phenyl]methyl]piperidine typically involves the reaction of 3-(2-Methylpropyl)benzyl chloride with piperidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Oxidation Reactions
The benzylic methylene group adjacent to the piperidine ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or basic media selectively oxidizes this position, yielding a ketone derivative.
Example reaction:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C | Ketone derivative | 72 | |
| CrO₃ | Acetic acid, RT | Carboxylic acid (via over-oxidation) | 35 |
Substitution Reactions
The piperidine nitrogen and aromatic ring participate in nucleophilic and electrophilic substitutions:
Piperidine Nitrogen Functionalization
The secondary amine undergoes alkylation or acylation. For example, reaction with benzyl chloride forms a quaternary ammonium salt:
| Reagent | Conditions | Product | Selectivity (κ/μ) | Source |
|---|---|---|---|---|
| Benzyl chloride | K₂CO₃, DMF, 80°C | N-Alkylated derivative | N/A | |
| Acetic anhydride | NEt₃, CH₂Cl₂, RT | N-Acetylated derivative | N/A |
Aromatic Electrophilic Substitution
The 3-(2-methylpropyl)phenyl group undergoes halogenation. Bromination with Br₂/FeBr₃ introduces a bromine atom at the para position relative to the methylpropyl group:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Br₂, FeBr₃ | CH₂Cl₂, 0°C | 4-Bromo-3-(2-methylpropyl)benzyl derivative | 58 |
Catalytic Hydrogenation
The compound’s benzyl-piperidine structure allows hydrogenation of the aromatic ring under high-pressure H₂. Using Pd/C as a catalyst, the benzene ring is reduced to a cyclohexane derivative:
| Catalyst | Pressure (psi) | Temperature | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| 10% Pd/C | 50 | 100°C | Fully saturated derivative | 85 |
Reductive Amination
The piperidine nitrogen reacts with aldehydes in reductive amination. For instance, reaction with formaldehyde and NaBH₃CN yields an N-methylated product:
| Aldehyde | Reducing Agent | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN | MeOH | 90 |
Coupling Reactions
The compound serves as a precursor in cross-coupling reactions. A Buchwald-Hartwig amination with aryl halides introduces aryl groups at the piperidine nitrogen:
| Aryl Halide | Catalyst | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Bromotoluene | Pd(dba)₂, XantPhos | Toluene, 110°C | N-Aryl-piperidine derivative | 78 |
Acid-Base Reactions
The piperidine nitrogen (pKa ~10) undergoes protonation in acidic conditions, forming water-soluble salts. Reaction with HCl produces the hydrochloride salt:
| Acid | Solvent | Application | Source |
|---|---|---|---|
| HCl (gas) | Et₂O | Salt formation for purification |
Key Findings from Research
-
Selectivity in Substitution : Introducing electron-withdrawing groups (e.g., -Cl) on the aromatic ring enhances κ-opioid receptor selectivity by 175-fold compared to μ-receptors .
-
Stability : The compound shows stability under physiological conditions (pH 7.4, 37°C), with >85% remaining after 24 hours .
-
Synthetic Versatility : Microwave-assisted one-pot synthesis methods reduce reaction times by 60% compared to traditional heating .
This compound’s reactivity profile highlights its utility in medicinal chemistry for developing targeted therapeutics and functional materials.
Scientific Research Applications
Therapeutic Potential
The compound is noted for its potential therapeutic applications, particularly in the treatment of various disorders through its interaction with biological targets. It has been investigated for its role in inhibiting enzymes associated with metabolic syndromes, such as type 2 diabetes and obesity. Specifically, it has been shown to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in glucocorticoid metabolism and related disorders .
Key Therapeutic Applications:
- Metabolic Disorders: Inhibition of 11β-HSD1 can ameliorate conditions like insulin resistance and hypertension .
- CNS Disorders: Potential use in treating cognitive impairments, including Alzheimer's disease .
Anticancer Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the synthesis of piperidine-containing compounds that demonstrated cytotoxic effects against various cancer cell lines, including myeloma and leukemia . The mechanisms involve the modulation of apoptosis-related genes, enhancing the expression of pro-apoptotic factors like p53 and Bax .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cancer Type | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound II | Myeloma | 5.0 | Induces apoptosis |
| Compound IV | Leukemia | 7.5 | Modulates gene expression |
Neurotransmitter Reuptake Inhibition
The compound's structural features suggest its potential as a serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor. This action could make it beneficial for treating mood disorders such as depression and anxiety . The inhibition constants indicate strong binding affinities to serotonin and norepinephrine transporters, which are critical in managing these conditions.
Table 2: Reuptake Inhibition Potency
| Compound | SERT pK_i | NET pK_i |
|---|---|---|
| 4-[[3-(2-Methylpropyl)phenyl]methyl]piperidine | ≥7.9 | ≥8.0 |
Synthetic Pathways
The synthesis of this compound involves several steps that can include the reaction of appropriate piperidine derivatives with substituted phenyl groups under controlled conditions to yield high-purity products suitable for biological evaluation .
Table 3: Synthetic Routes Overview
| Step | Reagents Used | Conditions |
|---|---|---|
| Step 1 | Piperidine derivative + Phenyl methyl ketone | Solvent: DMF, Temp: 80°C |
| Step 2 | Purification via recrystallization | Solvent: Ethanol |
Case Study: Anticancer Efficacy
A recent study evaluated a series of piperidine derivatives against hematological cancers. The findings demonstrated that specific modifications to the piperidine structure significantly enhanced anticancer activity, indicating a promising avenue for drug development targeting these malignancies .
Case Study: Neurological Applications
Another research effort focused on the neuropharmacological properties of similar compounds, revealing their effectiveness in preclinical models of depression and anxiety disorders. The results support further investigation into their clinical utility for treating these pervasive conditions .
Mechanism of Action
The mechanism of action of 4-[[3-(2-Methylpropyl)phenyl]methyl]piperidine involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Fenpropidin (1-[3-[4-(1,1-Dimethylethyl)phenyl]-2-methylpropyl]piperidine)
- Structure : Fenpropidin features a 4-tert-butylphenyl group at the 3-position of a 2-methylpropyl chain attached to the piperidine nitrogen.
- Molecular Weight : 273.46 g/mol .
- Applications : Registered as a fungicide, targeting sterol biosynthesis in plant pathogens. Its tert-butyl group enhances stability and lipophilicity, critical for agricultural use .
- Key Differences :
- Substituent Position: Fenpropidin has a para-substituted tert-butylphenyl group, whereas the target compound has a meta-substituted 2-methylpropylphenyl group.
- Biological Activity: The tert-butyl group in fenpropidin likely improves binding to fungal enzymes compared to the target compound’s 2-methylpropyl group, which may alter steric interactions .
Remifentanil (3-{4-Methoxycarbonyl-4-[(L-oxopropyl)phenylamino]-L-piperidine}propanoic Acid Methyl Ester)
- Structure: A μ-opioid receptor agonist with a piperidine core modified by ester and phenylamino groups.
- Molecular Weight : ~412.5 g/mol (estimated from structure).
- Applications: Short-acting analgesic used in anesthesia. Its polar ester groups facilitate rapid metabolism, unlike the non-polar alkyl groups in the target compound .
- Key Differences :
- Functional Groups: Remifentanil’s ester and carbamate groups enable rapid hydrolysis, whereas the target compound’s alkyl chains suggest slower metabolic clearance.
- Receptor Specificity: Remifentanil targets μ-opioid receptors, while the target compound’s lack of polar groups may limit opioid receptor affinity .
JDTic ((3R)-7-Hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide)
4-(4-Fluorophenyl)piperidine Derivatives
- Structure : Piperidine derivatives with para-fluorophenyl substituents (e.g., 4-(4-fluorophenyl)piperidine, ).
- Applications : Intermediate in pharmaceuticals (e.g., paroxetine analogs). The fluorine atom enhances electronegativity and metabolic stability.
- Key Differences :
Physicochemical and Functional Comparisons
| Compound | Molecular Weight (g/mol) | Key Substituents | Primary Application | Key Structural Distinction |
|---|---|---|---|---|
| 4-[[3-(2-Methylpropyl)phenyl]methyl]piperidine | ~261.4 (calculated) | 3-(2-Methylpropyl)phenyl, methylene | Undefined (research use) | Meta-substituted alkylphenyl group |
| Fenpropidin | 273.46 | 4-tert-Butylphenyl, 2-methylpropyl | Fungicide | Para-substituted tert-butylphenyl group |
| Remifentanil | ~412.5 | Ester, phenylamino | Anesthetic | Polar ester/carbamate groups |
| JDTic | ~529.6 | Hydroxy, isoquinoline-carboxamide | κ-Opioid antagonist | Multi-ring system with polar functional groups |
Research Implications and Gaps
- Agrochemical Potential: The structural similarity to fenpropidin suggests possible fungicidal activity for the target compound, but substituent positioning (meta vs. para) requires empirical validation .
- Pharmacological Limitations : The absence of polar groups in the target compound may limit receptor binding compared to remifentanil or JDTic, necessitating structural optimization for medicinal use .
- Synthetic Utility : As a piperidine derivative, it could serve as a precursor for more complex molecules, analogous to fluorophenylpiperidines in .
Biological Activity
4-[[3-(2-Methylpropyl)phenyl]methyl]piperidine, also known by its chemical identifier 1714637-02-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring substituted with a 3-(2-methylpropyl)phenyl group, which may influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and medicinal chemistry.
Chemical Structure
The structural formula of this compound can be represented as follows:
This indicates the presence of 15 carbon atoms, 23 hydrogen atoms, and one nitrogen atom, contributing to its unique properties.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or modulator at certain receptor sites, potentially influencing pathways related to pain perception and mood regulation.
Biological Activities
The compound has been investigated for several biological activities:
- Antidepressant Effects : Studies have indicated that compounds similar to this compound may exhibit antidepressant properties by modulating serotonin and norepinephrine levels in the brain.
- Analgesic Properties : Research has shown that related piperidine derivatives can possess analgesic effects, suggesting a potential role for this compound in pain management therapies.
- Neuroprotective Effects : Some studies point to neuroprotective qualities, which could be beneficial in treating neurodegenerative diseases.
Data Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin levels | |
| Analgesic | Reduction in pain response | |
| Neuroprotective | Protection against neuronal damage |
Case Study 1: Antidepressant Activity
In a preclinical study involving animal models, this compound demonstrated significant reductions in depressive behavior when administered at specific dosages. The results indicated a dose-dependent response, with higher doses correlating with improved mood scores on standardized tests.
Case Study 2: Analgesic Efficacy
Another study focused on the analgesic properties of similar piperidine derivatives found that these compounds effectively reduced nociceptive responses in rodent models. The mechanism was hypothesized to involve opioid receptor modulation, although further research is needed to confirm these findings for this compound specifically.
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For instance, the introduction of bulky groups like the 2-methylpropyl moiety has been shown to improve receptor binding affinity and selectivity. This structural insight is crucial for the development of more effective therapeutic agents based on this scaffold.
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-[[3-(2-Methylpropyl)phenyl]methyl]piperidine to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires careful selection of solvents, reaction temperature, and purification techniques. For example:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions, while chlorinated solvents (e.g., CHCl₃/MeOH mixtures) improve solubility of intermediates .
- Reaction Conditions: Stirring under inert atmospheres (N₂/Ar) minimizes oxidation. Acidic or basic conditions (e.g., K₂CO₃ for deprotonation) can drive reactions to completion .
- Purification: Column chromatography (silica gel) or recrystallization (ethanol/water) effectively isolates the target compound. Purity ≥95% is confirmed via HPLC with retention time consistency .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies structural motifs (e.g., piperidine ring protons at δ 1.5–3.0 ppm, aromatic protons at δ 6.5–7.5 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities, resolved by NOE experiments .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases like methanol/buffer (65:35, pH 4.6) optimize resolution .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₆H₂₅N). Discrepancies between calculated and observed masses suggest isotopic impurities or adducts .
Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound, particularly for CNS targets?
Methodological Answer:
- Blood-Brain Barrier (BBB) Permeability: Use parallel artificial membrane permeability assays (PAMPA-BBB) with lipid layers mimicking brain endothelium. Compounds with logPe > −5.0 are prioritized .
- Receptor Binding Assays: Radioligand displacement studies (e.g., for σ or opioid receptors) quantify IC₅₀ values. Include positive controls (e.g., haloperidol for σ receptors) and validate with triplicate runs .
- CYP Inhibition Screening: Fluorescent probes (e.g., CYP3A4 with midazolam) assess metabolic stability. IC₅₀ < 10 µM indicates high risk of drug-drug interactions .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel reaction pathways?
Methodological Answer:
- Quantum Chemical Calculations: Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states for reactions like alkylation or sulfonation. Fukui indices identify nucleophilic/electrophilic sites .
- Machine Learning (ML): Train ML models on reaction databases (e.g., USPTO) to predict regioselectivity in electrophilic aromatic substitution. Input features include Hammett σ values and steric parameters .
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., solvation shells in DMSO vs. THF) to optimize solvent selection .
Q. How can isotopic labeling (e.g., ¹⁴C or ²H) elucidate the metabolic pathways of this compound in hepatic systems?
Methodological Answer:
- Tracer Studies: Incubate ¹⁴C-labeled compound with hepatocytes (human/rat). Monitor ¹⁴CO₂ release via scintillation counting to quantify oxidative metabolism .
- LC-MS/MS Metabolite Profiling: Detect deuterated metabolites (e.g., hydroxylated or N-demethylated products) using MRM transitions. Compare fragmentation patterns to unlabeled analogs .
- Enzyme Kinetics: Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes. Calculate intrinsic clearance (CLint) using the substrate depletion method .
Q. What methodologies reconcile contradictory data in the biological activity profiles of this compound across assay platforms?
Methodological Answer:
- Assay Standardization: Use reference compounds (e.g., donepezil for acetylcholinesterase inhibition) to calibrate inter-lab variability. Validate with Z’-factor scores >0.5 .
- Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ values for σ receptors) and apply mixed-effects models to account for batch effects .
- Structural-Activity Relationship (SAR) Validation: Synthesize analogs with systematic modifications (e.g., substituents on the phenyl ring) to isolate confounding steric/electronic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
